Cas no 7248-28-4 (Strychnidin-10-one,19-oxide)

Strychnidin-10-one,19-oxide structure
Strychnidin-10-one,19-oxide structure
Productnaam:Strychnidin-10-one,19-oxide
CAS-nummer:7248-28-4
MF:C21H22N2O3
MW:350.410985469818
CID:565806
PubChem ID:73393

Strychnidin-10-one,19-oxide Chemische en fysische eigenschappen

Naam en identificatie

    • Strychnidin-10-one,19-oxide
    • STRYCHNINE N-OXIDE HYDROCHLORIDE
    • Strychnine, Nb-oxide
    • STRYCHNINE-N-OXIDE
    • 19-Oxylato-10-oxostrychnidine-19-ium
    • genostrychnine
    • n-oxystrychnine
    • Strychinidin-10-one 19-oxide
    • Strychnin-19-oxid
    • Strychnine N6-oxide
    • strychnine,19-oxide
    • NSC127569
    • 774C760V46
    • ALKALOIDS, N.O.S.
    • Strychnin-N6-oxide
    • 2-27-00-00739 (Beilstein Handbook Reference)
    • (1S,11S,18S,20R,21R,22S)-12-oxa-8,17-diazaheptacyclo[15.5.2.0(1,18).0(2,7).0(8,22).0(11,21).0(15,20)]tetracosa-2,4,6,14-tetraen-9-one 17-oxide
    • Strychnine, 19-oxide
    • NSC 127569
    • BRN 0102320
    • MLS000738032
    • DTXSID80993305
    • CHEBI:132703
    • NS00044395
    • UNII-774C760V46
    • CHEMBL138585
    • Strychnine, N6-oxide
    • Strychnine N-oxide
    • NSC-127569
    • Strychnine, N-oxide
    • Strychnine, N(sup 6)-oxide
    • Strychnine_N_Oxide
    • STRYCHNINE N6-OXIDE [MI]
    • Q27225624
    • Strychnidin-10-one 19-oxide
    • Strychnidin-10-one, 19-oxide
    • strychnine N(6)-oxide
    • (4aR,5aS,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one
    • EINECS 230-656-5
    • NSC24951
    • 7-Oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
    • NSC-24951
    • NSC 24951
    • SMR000393707
    • 7248-28-4
    • strychnine 19-oxide
    • Inchi: InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+,23?/m0/s1
    • InChI-sleutel: ADTDBAKUQAKBGZ-VXJIXCKJSA-N
    • LACHT: C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-]

Berekende eigenschappen

  • Exacte massa: 350.16300
  • Monoisotopische massa: 350.16304257g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 0
  • Complexiteit: 737
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 47.6Ų
  • XLogP3: 1.4

Experimentele eigenschappen

  • PSA: 58.97000
  • LogboekP: 2.12890
  • pka: 5.17(at 25℃)
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